molecular formula C11H11N3O2 B1523623 Benzyl 1H-1,2,4-triazol-1-ylacetate CAS No. 883106-35-2

Benzyl 1H-1,2,4-triazol-1-ylacetate

Cat. No.: B1523623
CAS No.: 883106-35-2
M. Wt: 217.22 g/mol
InChI Key: XNDXQSVWSKBZIM-UHFFFAOYSA-N
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Description

Benzyl 1H-1,2,4-triazol-1-ylacetate (CAS 883106-35-2) is a triazole-containing ester derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. Its structure features a 1,2,4-triazole ring linked to an acetoxy group, which is further esterified with a benzyl moiety. Key physicochemical properties include:

Property Value
LogP (Partition Coefficient) 1.02
Boiling Point 385.1 ± 44.0 °C
Density 1.2 ± 0.1 g/cm³
Flash Point 186.7 ± 28.4 °C
Polar Surface Area (PSA) 57.01 Ų

Properties

IUPAC Name

benzyl 2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(6-14-9-12-8-13-14)16-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXQSVWSKBZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694864
Record name Benzyl (1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-35-2
Record name Phenylmethyl 1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1H-1,2,4-Triazole Core

The foundational step in preparing Benzyl 1H-1,2,4-triazol-1-ylacetate is the synthesis of the 1H-1,2,4-triazole ring. A patented process (CN105906575A) describes an efficient method for synthesizing 1H-1,2,4-triazole via a high-pressure reaction involving formic acid esters, hydrazine hydrate, and ammonium salts under sealed stirring conditions.

Key steps:

  • Sequential addition of formic acid esters, hydrazine hydrate (typically 85% concentration), and ammonium salts (e.g., ammonium chloride) into an autoclave.
  • Pressurization and gradual heating to the reaction temperature to promote the formation of 1H-1,2,4-triazole.
  • After reaction completion, slow cooling and utilization of waste heat to evaporate by-product methanol.
  • Isolation of a white emulsion which is then refluxed with ethanol, filtered, cooled to crystallize, centrifuged, and dried to yield pure 1H-1,2,4-triazole.

This method is characterized by enhanced reaction speed, lower temperature requirements, higher yield, and reduced waste generation.

Step Reagents/Conditions Outcome
1 Formic acid ester, hydrazine hydrate, ammonium salt; sealed stirring, pressurization, heating Formation of white emulsion (1H-1,2,4-triazole intermediate)
2 Reflux with ethanol, hot filtration, cooling, centrifugation, drying White crystalline 1H-1,2,4-triazole

Alkylation to Form Benzyl-Substituted 1H-1,2,4-Triazoles

The next critical step involves introducing the benzyl group onto the triazole ring, specifically at the N-1 position. Literature describes the alkylation of 1H-1,2,4-triazole with benzyl halides or benzyl derivatives under mild conditions.

A general procedure for synthesizing 1-benzyl-1H-1,2,4-triazoles involves:

  • Combining 1H-1,2,4-triazole with benzyl derivatives (e.g., benzyl bromide) in a suitable solvent.
  • Using phase-transfer catalysts such as tetrabutylammonium iodide (n-Bu4NI) to facilitate the reaction.
  • Employing oxidizing agents like tert-butyl hydroperoxide (TBHP) in aqueous solution to promote coupling.
  • Refluxing the mixture at around 85°C for approximately 10 hours.
  • Monitoring the reaction by thin-layer chromatography (TLC).
  • Workup involving extraction with ethyl acetate, washing with sodium bicarbonate and brine, and purification.

This method yields 1-benzyl-1H-1,2,4-triazoles with good selectivity and yield.

Parameter Details
Starting materials 1H-1,2,4-triazole, benzyl derivatives
Catalyst n-Bu4NI (20 mol%)
Oxidant TBHP (70% aqueous, 3 equivalents)
Solvent Typically aqueous-organic mixture
Temperature 85°C reflux
Reaction time 10 hours
Monitoring TLC
Workup Extraction, washing, purification

Formation of this compound via Esterification

The final step to obtain this compound is the esterification of the N-benzyl-1H-1,2,4-triazole with an acetylating agent, typically chloroacetic acid derivatives or their esters.

Although direct literature specifically on this compound esterification is limited, analogous procedures for similar triazole acetates involve:

  • Reacting the N-benzyl-1H-1,2,4-triazole with chloroacetyl chloride or ethyl chloroacetate in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.
  • Stirring at low temperature initially, then allowing the reaction to proceed at room temperature.
  • Workup includes aqueous quenching, extraction, and purification by recrystallization or chromatography.

This approach aligns with standard organic synthesis protocols for ester formation on heterocyclic nitrogen atoms.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Product Reference
1. Synthesis of 1H-1,2,4-triazole Formic acid esters, hydrazine hydrate (85%), ammonium chloride, high-pressure autoclave, ethanol reflux Pure 1H-1,2,4-triazole crystals
2. Benzylation of 1H-1,2,4-triazole Benzyl derivatives, n-Bu4NI (20 mol%), TBHP (3 equiv.), reflux at 85°C for 10 h 1-Benzyl-1H-1,2,4-triazole
3. Esterification to this compound Chloroacetyl chloride or ethyl chloroacetate, base (e.g., triethylamine), DCM solvent This compound Inferred standard method

Research Findings and Notes

  • The patented synthesis of the 1H-1,2,4-triazole core is notable for its efficiency, lower energy consumption, and reduced waste, making it industrially relevant.
  • The benzylation step using phase-transfer catalysis and TBHP oxidant is a mild and effective method, avoiding harsher conditions that could degrade the triazole ring.
  • While direct reports on the esterification step for this compound are scarce, standard esterification protocols for triazole derivatives are well-established in organic synthesis literature.
  • The overall synthetic route is modular, allowing for variation in benzyl substituents and potential derivatization for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1H-1,2,4-triazol-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives.

Scientific Research Applications

Chemistry

Benzyl 1H-1,2,4-triazol-1-ylacetate serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry and can undergo various chemical reactions:

  • Oxidation : Forms triazole derivatives with different oxidation states.
  • Reduction : Converts the triazole ring into other nitrogen-containing heterocycles.
  • Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

The compound exhibits notable biological activities:

  • Antimicrobial Activity : It has demonstrated the ability to inhibit the growth of various pathogens, suggesting potential use as an antimicrobial agent. This activity is attributed to its interference with the synthesis of essential biomolecules in microorganisms.
  • Antifungal Properties : Studies indicate that it can inhibit fungal growth, making it a candidate for antifungal drug development.

Medicine

This compound shows promise as an anticancer agent:

  • Mechanism of Action : Research indicates that it induces apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. This activity has been observed in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating potent activity against MCF-7 cells .

Cell LineIC50 (µM)
MCF-78.93
HeLa2.37
MDA-MB-4350.39

Industry

In industrial applications, this compound is used in developing new materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings that exhibit enhanced performance characteristics .

Mechanism of Action

The mechanism of action of Benzyl 1H-1,2,4-triazol-1-ylacetate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in pathogens, leading to their death. For its anticancer activity, it induces apoptosis by activating specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate (CAS 69218-48-0)

This analog replaces the benzyl acetate group with an ethyl butanoate chain and incorporates a benzotriazole ring (fused benzene and triazole). Key differences include:

  • acetate) likely increases LogP, favoring lipid solubility.

Ethyl 4-(1,2,4-Triazol-1-YL)benzoate (CAS 143426-48-6)

  • Structural Variation : The triazole is attached to a para-substituted benzoate ester , differing in substitution pattern (benzoyl vs. benzyl acetate).
  • Polarity : The ester group at the benzene ring’s para position may reduce PSA compared to the parent compound, affecting solubility.
  • Applications : Likely used as a building block in heterocyclic chemistry due to its rigid aromatic core .

Benzoic Acid, 3-(1H-1,2,4-Triazol-1-ylmethyl) (CAS 160388-54-5)

  • Structural Variation : A carboxylic acid replaces the ester group, significantly altering polarity.
  • Physicochemical Impact : The acidic -COOH group increases PSA and water solubility, lowering LogP compared to benzyl acetate derivatives.
  • Utility : Suitable for reactions requiring polar intermediates, such as ionic interactions in drug design .

Benzenamine, 2-(1H-1,2,4-Triazol-1-ylmethyl) (CAS 127988-21-0)

  • Structural Variation : An amine group replaces the ester, introducing basicity.
  • Reactivity : The amine enables participation in nucleophilic reactions or coordination chemistry, unlike the ester-based parent compound.
  • LogP : Likely lower than benzyl 1H-1,2,4-triazol-1-ylacetate due to the polar NH₂ group .

Research Implications

  • Drug Design : this compound’s balance of lipophilicity and polarity makes it versatile for prodrug esterification. In contrast, the benzoic acid analog (CAS 160388-54-5) may serve in hydrophilic environments.
  • Safety: Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate’s restricted use highlights the importance of structural modifications on toxicity profiles .
  • Synthetic Flexibility : The amine derivative (CAS 127988-21-0) offers divergent reactivity, enabling access to Schiff bases or metal complexes.

Biological Activity

Benzyl 1H-1,2,4-triazol-1-ylacetate is a notable compound within the class of triazole derivatives, recognized for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a benzyl group attached to a 1H-1,2,4-triazole ring with an acetate functional group. This unique structure enhances its pharmacological potential by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of essential biomolecules in pathogens. This inhibition leads to the death of harmful microorganisms. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that compounds containing a benzyl group at specific positions on the triazole ring enhance antibacterial activity compared to their parent compounds .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low

Antifungal and Antiparasitic Activity

Beyond antibacterial effects, this compound has shown promising antifungal properties. It exhibits activity against various fungi such as Candida albicans, with MIC values indicating potency superior to conventional antifungal agents like fluconazole . Furthermore, it has been evaluated for antiparasitic activity against Toxoplasma gondii and Cryptosporidium parvum, showing low micromolar activity and significant in vivo efficacy in reducing cyst counts in infected animal models .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been found to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and subsequent apoptosis. The compound's ability to disrupt microtubule dynamics is a crucial factor in its anticancer activity .

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa10Tubulin polymerization inhibition
MCF715Induction of apoptosis

Q & A

Q. What are the standard synthetic protocols for Benzyl 1H-1,2,4-triazol-1-ylacetate, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization tools include:

  • ¹H/¹³C NMR : To confirm the presence of the benzyl ester (δ ~5.2 ppm for CH₂O) and triazole protons (δ ~8.1–8.3 ppm).
  • HPLC : For purity assessment (e.g., ≥97% using C18 columns with acetonitrile/water mobile phases).
  • HRMS : To verify molecular weight (e.g., m/z 203.201 for [M+H]⁺) .

Q. How should researchers handle this compound safely in laboratory settings?

Refer to Safety Data Sheets (SDS) for guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in amber glass bottles at 2–8°C to prevent photodegradation.
  • Dispose of waste via certified chemical disposal services, as the compound is not FDA-approved for human/animal use .

Q. What public databases provide validated structural or bioactivity data for this compound?

PubChem (CID 3159714) offers crystallographic data, spectral information, and predicted physicochemical properties. The Cambridge Structural Database (CSD) may include bond lengths/angles from related triazole derivatives .

Q. How can researchers troubleshoot low yields in the synthesis of triazole-containing analogs?

Common issues and solutions:

  • Byproduct formation : Use excess triazole (1.2–1.5 eq) to drive the reaction.
  • Incomplete purification : Optimize chromatography conditions or employ recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) can model interactions with antifungal targets like CYP51. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. MD simulations evaluate stability in biological membranes .

Q. How does crystallographic data inform the structure-activity relationship (SAR) of this compound?

Q. What strategies mitigate contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Standardize testing using CLSI guidelines and validate results with orthogonal assays (e.g., time-kill curves for antifungals). Cross-reference PubChem BioAssay data for reproducibility checks .

Q. How can synthetic routes be modified to introduce substituents for SAR studies?

Advanced strategies include:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append functional groups.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for high-throughput screening .

Q. What are the limitations of using SHELX software for refining crystal structures of triazole derivatives?

While SHELXL is robust for small-molecule refinement, challenges include:

  • Disorder modeling : Requires manual adjustment for flexible benzyl groups.
  • Twinned crystals : Use TWINLAW commands or switch to OLEX2 for automated solutions. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Notes on Data Contradictions

  • Synthesis yields vary between studies due to solvent/base choices (e.g., K₂CO₃ in acetone vs. Et₃N in DMF) .
  • Bioactivity discrepancies may reflect strain-specific antifungal testing (e.g., Candida albicans vs. Aspergillus fumigatus) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 1H-1,2,4-triazol-1-ylacetate
Reactant of Route 2
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Benzyl 1H-1,2,4-triazol-1-ylacetate

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